3-(2-Furyl)acrylic acid
Overview
Description
3-(2-Furyl)acrylic acid, also known as furan-2-acrylic acid or furfurylideneacetic acid, is an organic compound with the molecular formula C7H6O3. It is characterized by the presence of a furan ring attached to an acrylic acid moiety. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
3-(2-Furyl)acrylic acid is a reactant used in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives . These derivatives are known to inhibit malonyl-CoA decarboxylase (MCD), an enzyme that plays a crucial role in fatty acid metabolism . Therefore, MCD can be considered as the primary target of this compound.
Mode of Action
It is known that the compound is used as a reactant in the synthesis of mcd inhibitors . The interaction of these inhibitors with MCD could lead to changes in the enzyme’s activity, potentially affecting fatty acid metabolism.
Biochemical Pathways
This compound is involved in the synthesis of MCD inhibitors . MCD is a key enzyme in the regulation of fatty acid metabolism. By inhibiting MCD, these compounds could potentially affect the balance between fatty acid synthesis and oxidation, thereby influencing energy homeostasis in the body.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific MCD inhibitors that are synthesized using this compound . By inhibiting MCD, these compounds could potentially alter fatty acid metabolism, which could have various downstream effects on cellular energy balance and other metabolic processes.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the synthesis of MCD inhibitors using this compound involves various organocatalysts and occurs under solvent-free conditions . Therefore, factors such as the presence of specific catalysts and the absence of solvents could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Furyl)acrylic acid can be synthesized through the catalytic transformation of carbohydrate-derived furfurals. One common method involves the use of 5-substituted-2-furaldehydes and malonic acid, employing various organocatalysts. Piperidinium acetate is often used as a catalyst, providing good to excellent yields under solvent-free conditions . The esterification of substituted 3-(2-furyl)acrylic acids can be achieved using methanesulfonic acid/silica as a heterogeneous acid catalyst . Additionally, dimethyl carbonate can be used as a sustainable reagent for base-catalyzed transesterification reactions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of the olefinic group using palladium on carbon (5% Pd/C) as the catalyst . This process is optimized for various reaction parameters to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Furyl)acrylic acid undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various derivatives.
Reduction: The olefinic group can be selectively reduced using catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (5% Pd/C) is a typical method.
Substitution: Reagents such as halogens and organometallic compounds are often used.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the acrylic acid moiety.
Substitution: Substituted furan derivatives.
Scientific Research Applications
3-(2-Furyl)acrylic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of perfumes and as a reactant in various industrial processes.
Comparison with Similar Compounds
- 2-Furoic acid
- 3-Furoic acid
- 5-Methyl-2-furoic acid
- 2-Furylacetic acid
- 2,5-Furandicarboxylic acid
Comparison: 3-(2-Furyl)acrylic acid is unique due to its acrylic acid moiety attached to the furan ring, which imparts distinct chemical reactivity and biological activity. Compared to other furan derivatives, it offers a versatile platform for chemical modifications and has broader applications in various fields .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJLOOJRNPHKAV-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901230 | |
Record name | (E)-2-Furanacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
539-47-9, 15690-24-1 | |
Record name | 2-Furanacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furanacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15690-24-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furylacrylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furylacrylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Propenoic acid, 3-(2-furanyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-2-Furanacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-furyl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-(furan-2-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FURANACRYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2U24OA3UJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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